2'-Chloro-2-hydroxy-4-methylbenzophenone
Overview
Description
Synthesis Analysis
Synthesis of related benzophenone derivatives often involves intricate organic reactions that provide insights into the reactivity and functional group tolerance of these compounds. For example, the formation of chlorinated benzophenones through the oxidative chlorination using HCl-H2O2 indicates a method that could potentially be adapted for 2'-Chloro-2-hydroxy-4-methylbenzophenone synthesis, showcasing the chemical flexibility and reactivity of the benzophenone core structure toward halogenation and hydroxylation under oxidative conditions (Mukhopadhyay, Chandnani, & Chandalia, 1999).
Molecular Structure Analysis
The molecular structure of 2'-Chloro-2-hydroxy-4-methylbenzophenone, like its analogs, plays a crucial role in its reactivity and properties. Studies on similar molecules, such as 2,2′-{[2-(2-Chlorophenyl)-4-methylimidazolidine-1,3-diyl]bis(methylene)}diphenol, reveal the importance of stereochemistry, with the chlorophenyl and methyl groups affecting the overall molecular conformation and potential intra- and intermolecular interactions (Rivera et al., 2013).
Chemical Reactions and Properties
Benzophenones undergo various chemical reactions, including chlorination, oxidation, and coupling reactions. The presence of chloro and hydroxy groups in 2'-Chloro-2-hydroxy-4-methylbenzophenone suggests potential reactivity in substitution reactions, where these functional groups could act as directing groups, and in oxidative reactions where the hydroxy group might participate in radical or electron-transfer processes.
Physical Properties Analysis
The physical properties of benzophenone derivatives, including melting point, solubility, and crystalline structure, are significantly influenced by their molecular structure. For instance, the intramolecular hydrogen bonding observed in compounds like 2,2',4,4'‐tetrahydroxybenzophenone affects its melting point and solubility, suggesting that similar hydrogen bonding in 2'-Chloro-2-hydroxy-4-methylbenzophenone could influence its physical properties in a comparable manner (Schlemper, 1982).
Chemical Properties Analysis
The chemical properties of 2'-Chloro-2-hydroxy-4-methylbenzophenone, including reactivity towards nucleophiles and electrophiles, UV absorption, and potential for forming polymers or other derivatives, can be inferred from studies on similar benzophenone compounds. The oxidative monochlorination to synthesize related chlorinated compounds indicates a pathway for introducing chloro and hydroxy groups, highlighting the compound's versatility in chemical synthesis and modifications (Mukhopadhyay, Chandnani, & Chandalia, 1999).
Scientific Research Applications
Polymer Stabilization : It has been found that copolymerized 2-hydroxy-4′-vinylbenzophenone effectively stabilizes polystyrene against short-term and long-term accelerated ageing. However, it may cause sensitization due to impurities. This suggests its use as a UV stabilizer in polymers (Hodgeman, 1979).
UV Stabilization : The planar crystalline state and intramolecular hydrogen bonding of this molecule show potential for its use as a UV stabilizer, which is a crucial property for materials exposed to sunlight (Lewanowicz & Baert, 1994).
Photophysics and Photochemistry : The irradiation of 2-methylbenzophenone in the presence of dienophiles produces various photoproducts. This indicates its potential in the study of photochemical reactions and could be useful in understanding photochemical pathways in organic chemistry (Block & Stevenson, 1973).
Photoinduced Phosphorescence Enhancement : Benzophenone derivatives used as UV absorbers show photoinduced phosphorescence enhancement, suggesting potential applications in photophysics and possibly solar cells (Kumasaka et al., 2014).
Synthesis of Organic Intermediates : Oxidative chlorination using HCl-H2O2 effectively synthesizes monochloro-substituted aromatic compounds with high selectivity. This process could yield important intermediates for further chemical synthesis (Mukhopadhyay et al., 1999).
Solid-State Photochemistry : Studies on methyl-substituted benzophenones in solid-state photochemistry reveal factors contributing to their photoinertness. Understanding these properties can be crucial in designing materials for specific light-related applications (Ito et al., 1987).
Photo-Isomerization and Degradation : The photo-isomerization and photo-degradation of 2-hydroxy-5-methylbenzophenone under UV light in various solvents indicate its potential for studying photo-degradation pathways and designing stable materials (Krzyżanowska & Olszanowski, 1994).
Environmental Impact and Phototransformation : Studies on chlorination disinfection of UV filters in swimming pools reveal the formation of novel by-products such as chlorobenzoquinone and phenyl benzoquinones. Understanding these transformations is important for assessing ecological and health risks (Sun et al., 2019).
properties
IUPAC Name |
(2-chlorophenyl)-(2-hydroxy-4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCDVKUDWWUJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351034 | |
Record name | 2'-Chloro-2-hydroxy-4-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-2-hydroxy-4-methylbenzophenone | |
CAS RN |
107623-97-2 | |
Record name | 2'-Chloro-2-hydroxy-4-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Chloro-2-hydroxy-4-methylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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